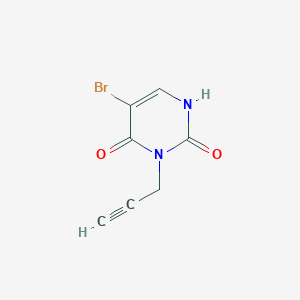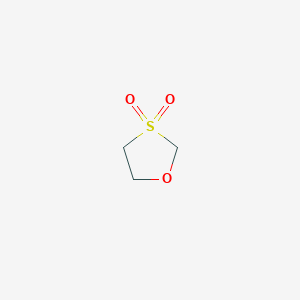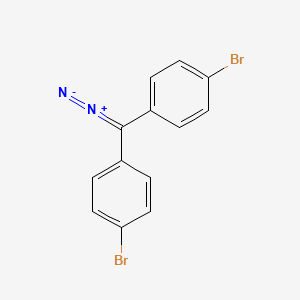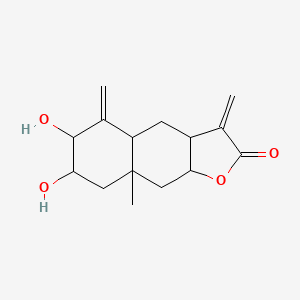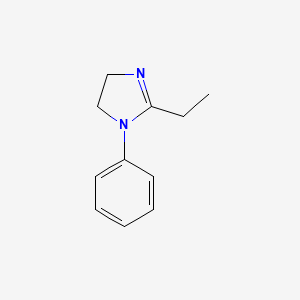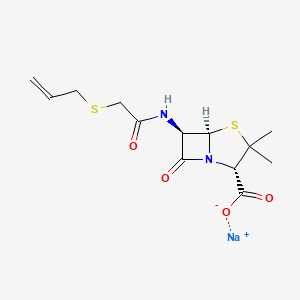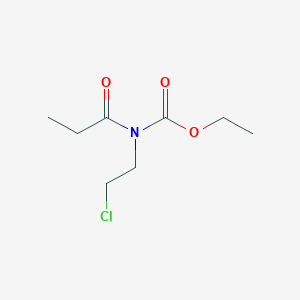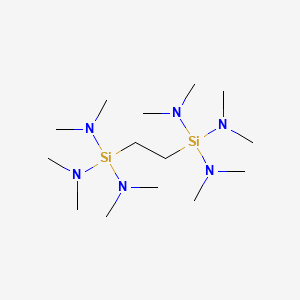
1,2-(Trisdimethylaminosilyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-(Trisdimethylaminosilyl)ethane is a chemical compound with the molecular formula C14H40N6Si2 and a molecular weight of 348.68 g/mol . It is known for its unique structure, which includes three dimethylaminosilyl groups attached to an ethane backbone. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
1,2-(Trisdimethylaminosilyl)ethane can be synthesized through several synthetic routes. One common method involves the reaction of tris(dimethylamino)silane with ethylene . The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1,2-(Trisdimethylaminosilyl)ethane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-(Trisdimethylaminosilyl)ethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of 1,2-(Trisdimethylaminosilyl)ethane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence its reactivity and interactions with other molecules. The specific pathways involved depend on the context of its use, such as in catalysis or as a reagent in chemical reactions .
Comparison with Similar Compounds
1,2-(Trisdimethylaminosilyl)ethane can be compared with other similar compounds, such as:
1,2-Bis(dimethylamino)dimethylsilyl ethane: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
1,2-Bis(trimethylsilyl)ethane: Another related compound with different substituents, which affects its chemical properties and uses.
The uniqueness of this compound lies in its specific arrangement of dimethylaminosilyl groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
20248-45-7 |
|---|---|
Molecular Formula |
C14H40N6Si2 |
Molecular Weight |
348.68 g/mol |
IUPAC Name |
N-[bis(dimethylamino)-[2-[tris(dimethylamino)silyl]ethyl]silyl]-N-methylmethanamine |
InChI |
InChI=1S/C14H40N6Si2/c1-15(2)21(16(3)4,17(5)6)13-14-22(18(7)8,19(9)10)20(11)12/h13-14H2,1-12H3 |
InChI Key |
IJSFLJAUNGGKJT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[Si](CC[Si](N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




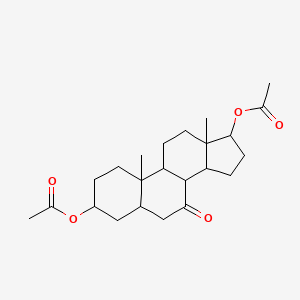
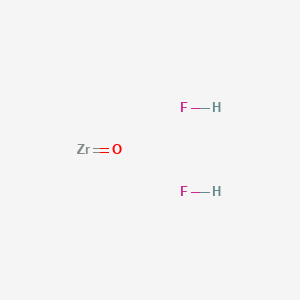

![2,2'-Methylenebis[4-(hydroxymethyl)-6-methylphenol]](/img/structure/B14712419.png)

